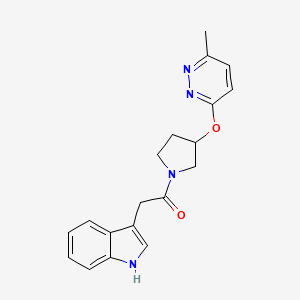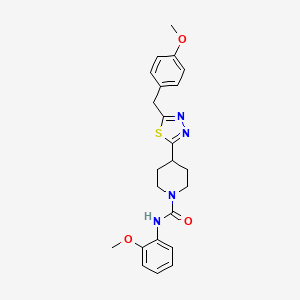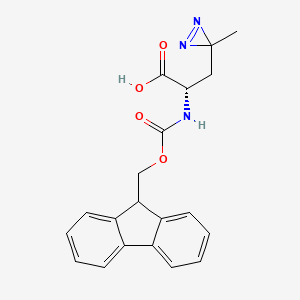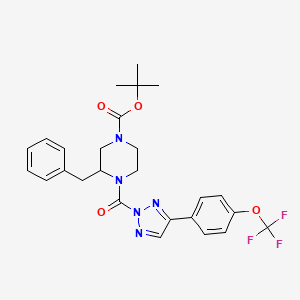![molecular formula C18H19N3O3S B2471419 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886924-47-6](/img/structure/B2471419.png)
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as ESI-09 and is a small molecule inhibitor of the Wnt/beta-catenin signaling pathway. The Wnt/beta-catenin pathway plays a critical role in the regulation of cell proliferation and differentiation, making it an attractive target for the development of new therapeutics.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating that certain derivatives exhibit potent class III electrophysiological activity, comparable to known selective class III agents. This suggests a potential application in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Antitumor Activity
Another area of research has focused on the discovery of farnesyltransferase inhibitors with potent preclinical antitumor activity. These studies highlight the synthesis of derivatives that demonstrate significant efficacy in tumor models, indicating potential applications in cancer therapy (Hunt et al., 2000).
Catalytic Systems for Synthesis
The development of novel catalytic systems for the synthesis of benzimidazoles at room temperature represents another scientific application. These catalytic systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, offering a greener and more efficient method for producing benzimidazole derivatives (Khazaei et al., 2011).
Antimicrobial Studies
Research into the synthesis and antimicrobial activity of N-substituted derivatives of certain acetamides has revealed that these compounds exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria. This underscores the potential for developing new antimicrobial agents (Khalid et al., 2016).
properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-25(23,24)18-19-15-11-7-8-12-16(15)21(18)13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFQJQBWJEBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)


![(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2471351.png)



